molecular formula C20H25FN2O2 B6961363 N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine

N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine

Cat. No.: B6961363
M. Wt: 344.4 g/mol
InChI Key: FTXJFPDWVDWBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of a pyridine ring, a fluorinated aromatic ring, and an oxane ring makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-3-17-6-4-15(13-22-17)14-23-20(8-10-25-11-9-20)16-5-7-19(24-2)18(21)12-16/h4-7,12-13,23H,3,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXJFPDWVDWBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)CNC2(CCOCC2)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available 6-ethylpyridin-3-ylmethanol and 3-fluoro-4-methoxybenzaldehyde.

    Step 1 Formation of the Intermediate: The 6-ethylpyridin-3-ylmethanol is first converted to its corresponding bromide using phosphorus tribromide in an inert solvent like dichloromethane.

    Step 2 Nucleophilic Substitution: The bromide intermediate is then reacted with 3-fluoro-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate to form the desired oxane ring through a nucleophilic substitution reaction.

    Step 3 Amination: The final step involves the introduction of the amine group. This can be achieved by treating the oxane intermediate with ammonia or an amine source under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the synthesis of N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine would likely involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be used to facilitate certain steps, and automated systems would ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the oxane ring can be achieved using hydrogenation catalysts such as palladium on carbon under hydrogen gas.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced oxane derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents.

Industry

The compound’s stability and reactivity make it suitable for use in the production of advanced materials, including polymers and coatings. Its fluorinated aromatic ring imparts unique properties such as increased resistance to degradation and improved performance in harsh environments.

Mechanism of Action

The mechanism by which N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine exerts its effects involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-methylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine
  • N-[(6-ethylpyridin-3-yl)methyl]-4-(3-chloro-4-methoxyphenyl)oxan-4-amine
  • N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-hydroxyphenyl)oxan-4-amine

Uniqueness

N-[(6-ethylpyridin-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine is unique due to the combination of its functional groups. The presence of both a fluorinated aromatic ring and an oxane ring in the same molecule provides a distinct set of chemical properties, such as enhanced stability and reactivity, which are not commonly found in similar compounds.

This detailed analysis highlights the versatility and potential applications of this compound in various fields of science and industry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.